molecular formula C17H23N3O5 B1242075 Cathestatin A

Cathestatin A

Cat. No.: B1242075
M. Wt: 349.4 g/mol
InChI Key: ZERGYHMBBZCBJM-IHRRRGAJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cathestatin A is a dicarboxylic acid monoamide obtained by the formal condensation of the carboxylic group of oxirane-2,3-dicarboxylic acid with the amino group of N-(4-aminobutyl)-L-phenylalaninamide (the 2S,3S stereoisomer). An antibiotic isolated from the fermentation broth of Penicillium citrinum, it acts as a potent inhibitor of cysteine protease. It has a role as an antimicrobial agent, a cysteine protease inhibitor and a Penicillium metabolite. It is a monocarboxylic acid, a primary amino compound, an epoxide and a dicarboxylic acid monoamide.

Chemical Reactions Analysis

Current Data Availability

The term "Cathestatin A" does not appear in any of the indexed scientific literature, patents, or chemical databases within the provided search results (Sources 1–11). Key gaps include:

  • No synthesis pathways or catalytic mechanisms.

  • No reaction data (e.g., yields, conditions, intermediates).

  • No characterization studies (e.g., spectroscopic or chromatographic profiles).

Potential Explanations for Missing Information

  • Nomenclature Issues : The compound name may be misspelled, obsolete, or classified under an alternative systematic IUPAC name.

  • Proprietary Status : The compound could be part of unpublished industrial research or restricted due to intellectual property protections.

  • Theoretical/Computational Focus : Existing studies may focus on computational predictions rather than experimental validation.

Recommended Actions

To address this gap, consider the following steps:

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General Insights on Catalyzed Reactions

While direct data on this compound is unavailable, the search results highlight methodologies relevant to studying novel compounds (Sources 1, 2, 5, 9):

Catalytic Reaction Optimization

ParameterImpact on Reaction EfficiencyExample from Literature
Surface potential10⁵–10⁶-fold rate enhancementElectrostatic tuning of acid catalysts
Synchrotron imagingAtomic-level reaction trackingAPS X-rays for catalyst design

Common Reaction Classes

  • Acid catalysis : Dominates industrial processes (e.g., petrochemical refining) .

  • Redox reactions : Critical for energy-efficient synthesis .

Properties

Molecular Formula

C17H23N3O5

Molecular Weight

349.4 g/mol

IUPAC Name

(2S,3S)-3-[[(2S)-1-(4-aminobutylamino)-1-oxo-3-phenylpropan-2-yl]carbamoyl]oxirane-2-carboxylic acid

InChI

InChI=1S/C17H23N3O5/c18-8-4-5-9-19-15(21)12(10-11-6-2-1-3-7-11)20-16(22)13-14(25-13)17(23)24/h1-3,6-7,12-14H,4-5,8-10,18H2,(H,19,21)(H,20,22)(H,23,24)/t12-,13-,14-/m0/s1

InChI Key

ZERGYHMBBZCBJM-IHRRRGAJSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)NCCCCN)NC(=O)[C@@H]2[C@H](O2)C(=O)O

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NCCCCN)NC(=O)C2C(O2)C(=O)O

Synonyms

cathestatin A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Cathestatin A
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